Product packaging for 2-Amino-3-chlorobenzonitrile(Cat. No.:CAS No. 53312-77-9)

2-Amino-3-chlorobenzonitrile

Cat. No.: B1280245
CAS No.: 53312-77-9
M. Wt: 152.58 g/mol
InChI Key: FAHVRFGAGJMXHW-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzonitrile (CAS 53312-77-9) is a multifunctional chemical intermediate of significant interest in contemporary organic synthesis and medicinal chemistry. With a molecular formula of C 7 H 5 ClN 2 and a molecular weight of 152.58 g/mol, this compound serves as a privileged scaffold for constructing complex molecular architectures . Its structure features three distinct reactive sites—a nucleophilic aromatic amino group, a chloro substituent amenable to substitution or cross-coupling reactions, and an electrophilic nitrile group—allowing for diverse and sequential chemical transformations . This compound is a key precursor in the synthesis of various nitrogen-containing heterocycles, most notably quinazoline derivatives, via cascade and annulation reactions that leverage the ortho-relationship of the amino and nitrile functionalities . In medicinal chemistry, it is recognized as a critical building block for the development of pharmacologically active agents, including precursors to neurotransmitters like serotonin and neuroleptic benzodiazepine derivatives . Furthermore, its utility extends to agrochemistry, where it acts as an intermediate in the production of herbicides and insecticides, with certain amide derivatives demonstrating insecticidal properties . Properties and Safety: The compound has a melting point of 246-250 °C (lit.) and a predicted density of 1.3±0.1 g/cm 3 . It is classified with the signal word "Warning" and hazard statements H302, H312, H315, H319, and H332, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation . Researchers should wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B1280245 2-Amino-3-chlorobenzonitrile CAS No. 53312-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chlorobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHVRFGAGJMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504865
Record name 2-Amino-3-chlorobenzonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-77-9
Record name 2-Amino-3-chlorobenzonitrile
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Record name 2-Amino-3-chlorobenzonitrile
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Record name 2-Amino-3-chlorobenzonitrile
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Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies

Mechanistic Studies of Reactions Involving 2-Amino-3-chlorobenzonitrile

Nucleophilic Aromatic Substitution Pathways at the Chloro Moiety

The chlorine atom on the aromatic ring of this compound can be displaced by nucleophiles through nucleophilic aromatic substitution (SNA r) reactions. The amenability of the chloro group to substitution is influenced by the electron-withdrawing nature of the adjacent nitrile group and the electron-donating amino group. cymitquimica.com For instance, the reaction of 2-chlorobenzonitrile (B47944) with an alkali metal derivative of 4-chloro-thiophenol in an organic solvent like N,N-dimethylformamide results in the substitution of the chlorine atom. google.com While specific studies on this compound are not abundant, related compounds like 4-amino-2-chlorobenzonitrile (B1265742) undergo nucleophilic aromatic substitution where an amino group can be introduced by reacting 2-chlorobenzonitrile with ammonia (B1221849) in the presence of a catalyst. The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the activating amino group and the deactivating, yet ortho, para-directing, chloro and nitrile groups. masterorganicchemistry.com The amino group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. However, the positions are also influenced by the chloro and nitrile substituents. For example, bromination of this compound using agents like N-bromosuccinimide can lead to the introduction of a bromine atom onto the ring. smolecule.com The regioselectivity of such reactions is a subject of interest, with computational studies sometimes employed to predict the most likely sites of substitution.

Reaction Mechanisms of the Nitrile Functional Group (e.g., Hydrolysis, Cycloaddition)

The nitrile group of this compound is a versatile functional group that can undergo various transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. pensoft.net This reaction proceeds through an initial hydration to form an amide intermediate, which is then further hydrolyzed. Biocatalytic hydrolysis using nitrilases or a combination of nitrile hydratase and amidase offers a selective method for this conversion. journals.co.za

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions of nitrile oxides with nitriles can form oxadiazole rings. researchgate.netresearchgate.net Molecular electron density theory (MEDT) studies have been used to investigate the mechanism and selectivity of such reactions, revealing a zwitterionic-type mechanism in some cases. researchgate.netbibliotekanauki.pl

Transformations of the Amino Group (e.g., Diazotization, Acylation)

The amino group in this compound is a key site for various chemical modifications.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. smolecule.com This reaction is typically carried out at low temperatures (0–5 °C). smolecule.com The resulting diazonium salt is a versatile intermediate that can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of substituents. smolecule.comgoogleapis.comgoogle.com

Acylation: The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities into the molecule.

Metal-Catalyzed Coupling Reactions of Halogenated Aminobenzonitriles

The halogen substituent on this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. google.comeie.gr

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester. uwindsor.caorganic-chemistry.org It is a widely used method for the synthesis of biaryl compounds. uwindsor.ca While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate their coupling. google.com For instance, sterically hindered aryl chlorides can react efficiently with arylboronic acids using a Pd2(dba)3/P(t-Bu)3 catalyst system. uwindsor.ca Nickel catalysts can also be effective for the Suzuki coupling of aryl chlorides. wiley-vch.de

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This reaction is a valuable method for the formation of substituted alkenes.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. wikipedia.orgrsc.orgresearchgate.net It is a highly efficient method for the synthesis of aryl alkynes. wikipedia.org The reaction can often be carried out under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.netlibretexts.org

C-C, C-N, C-O, and C-S Bond Formation Strategies

The unique arrangement of an amino, a chloro, and a nitrile group on the benzene (B151609) ring of this compound provides multiple reactive sites for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom, in particular, opens avenues for various cross-coupling reactions, while the amino group can direct reactions or be a point of modification.

Carbon-Carbon (C-C) Bond Formation: The chloro substituent allows this compound to participate in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to form biaryl compounds, which are common structures in medicinal chemistry and material science. This strategy involves the reaction of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, further expanding the molecular complexity.

Carbon-Nitrogen (C-N) Bond Formation: The formation of new C-N bonds can be achieved through several methods. Buchwald-Hartwig amination represents a powerful tool for coupling the aryl chloride with a wide range of primary and secondary amines, facilitated by a palladium catalyst. This allows for the synthesis of diverse N-aryl derivatives. Alternatively, modern photocatalytic methods, sometimes employing nickel catalysts, offer pathways for forming aryl carbon-nitrogen bonds under mild conditions. google.com The amino group itself can also undergo reactions, such as acylation or alkylation, to form new C-N bonds.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: Analogous to C-N bond formation, C-O bonds can be constructed via palladium-catalyzed methods like the Buchwald-Hartwig etherification, reacting this compound with alcohols. For C-S bond formation, the chloro group can be displaced by a thiol or thiolate anion. For example, the related compound 2-chlorobenzonitrile is known to react with ethyl thioglycolate, demonstrating the feasibility of forming a C-S bond at this position. nih.gov

Table 1: Overview of Potential Bond Formation Strategies

Bond TypeReaction NameTypical ReagentsProduct Class
C-CSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseBiaryl compounds
C-CSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkynes
C-NBuchwald-Hartwig AminationR₂NH, Pd catalyst, BaseN-Aryl amines
C-OBuchwald-Hartwig EtherificationR-OH, Pd catalyst, BaseAryl ethers
C-SNucleophilic Aromatic SubstitutionR-SH, BaseAryl sulfides

Derivatization and Functional Group Interconversions

The functional groups of this compound—amino, chloro, and nitrile—can be selectively modified to produce a wide array of derivatives. These transformations are crucial for building complex molecules and for studying how structural changes affect the compound's properties.

Synthetic Utility in the Construction of Complex Organic Molecules

This compound is a valuable building block for synthesizing more complex organic molecules, especially heterocyclic systems relevant to pharmaceuticals and agrochemicals. smolecule.com The ortho-relationship of the amino and nitrile groups allows for cyclization reactions to form fused heterocyclic rings.

For instance, the nitrile group (-CN) can be hydrolyzed under acidic or basic conditions to form a primary amide (carboxamide, -CONH₂). nih.gov This amide can then participate in reactions with the adjacent amino group or other reagents. The nitrile group can also be reduced to an aminomethyl group (-CH₂NH₂), introducing a flexible basic side chain. smolecule.com The amino group (-NH₂) can be diazotized and subsequently replaced with various other functional groups through Sandmeyer or related reactions. smolecule.com Furthermore, the aromatic ring itself can undergo electrophilic substitution, such as bromination, to introduce additional functional handles. A known reaction is the bromination of this compound to yield 2-amino-5-bromo-3-chlorobenzonitrile (B3038842). smolecule.com These transformations highlight the compound's role as a versatile intermediate for creating intricate molecular frameworks, such as 1,3,5-triazines or thienopyridines. nih.govchim.it

Table 2: Key Functional Group Interconversions

Initial GroupReaction TypeExample ReagentsResulting Group
Nitrile (-CN)HydrolysisH₂SO₄ / H₂OCarboxamide (-CONH₂)
Nitrile (-CN)ReductionLiAlH₄ or NaBH₄/CatalystAminomethyl (-CH₂NH₂)
Amino (-NH₂)Diazotization/SandmeyerNaNO₂, H⁺; then CuX-X (e.g., -Br, -Cl, -OH)
Aromatic Ring (C-H)Electrophilic BrominationBr₂ or NBSRing-brominated derivative
Chloro (-Cl)Nucleophilic SubstitutionNu⁻ (e.g., RO⁻, RS⁻)Ring-substituted derivative

Selective Modifications for Structure-Function Elucidation

The ability to selectively modify this compound is critical for structure-activity relationship (SAR) studies in medicinal chemistry. By systematically altering each part of the molecule, researchers can probe its interactions with biological targets and optimize properties like potency and selectivity. lookchem.com

Application of 2 Amino 3 Chlorobenzonitrile in Heterocyclic Chemistry

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The dual reactivity of the ortho-amino nitrile moiety is central to its application in constructing fused heterocyclic systems. The amino group serves as a potent nucleophile, while the nitrile group can undergo cyclization through various chemical transformations.

Quinazolines and their reduced forms, dihydroquinazolines, are prominent heterocyclic motifs found in numerous biologically active compounds. 2-Amino-3-chlorobenzonitrile serves as a key precursor for chloro-substituted analogues of these scaffolds.

One direct application involves a two-step synthesis of 2-amino-8-chloro-3,4-dihydroquinazoline. nih.gov The process begins with the reduction of the nitrile group in this compound to a primary amine using a borane-tetrahydrofuran (B86392) complex (BH₃·THF), yielding 2-amino-3-chlorobenzylamine. nih.gov This intermediate is then subjected to a cyclization reaction with cyanogen (B1215507) bromide (BrCN) to construct the dihydroquinazoline (B8668462) ring system. nih.gov The resulting 2-amino-8-chloro-3,4-dihydroquinazoline hydrochloride has been investigated as a serotonin (B10506) 5-HT3 receptor antagonist. nih.gov

Furthermore, 2-aminobenzonitriles, including chloro-substituted variants, are utilized in the synthesis of quinazoline-2,4(1H,3H)-diones. These compounds can be prepared through the reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) under catalytic conditions. researchgate.netsemanticscholar.org For instance, using diethanolamine (B148213) (DEA) as a catalyst in water, 2-amino-5-chlorobenzonitrile (B58002) can be converted to the corresponding quinazoline-2,4(1H,3H)-dione with a high yield of 93%. semanticscholar.org While this specific example uses the 5-chloro isomer, the methodology is applicable to other isomers like this compound.

Table 1: Synthesis of Quinazoline (B50416) and Dihydroquinazoline Derivatives

Starting Material Reagents Product Yield Ref
This compound 1. BH₃·THF2. Cyanogen Bromide 2-Amino-8-chloro-3,4-dihydroquinazoline 81% (crude free base) nih.gov
2-Amino-5-chlorobenzonitrile CO₂, Diethanolamine, H₂O 6-Chloroquinazoline-2,4(1H,3H)-dione 93% semanticscholar.org

While the direct synthesis of benzothiazoles from this compound is not typical, as the common precursor is 2-aminothiophenol (B119425) which contains the requisite thiol group, the benzonitrile (B105546) can be used to build other complex fused systems. mdpi.comekb.egmdpi.com The reactivity of the chloro and nitrile substituents allows for the construction of more elaborate polycyclic structures.

The nitrile group of this compound is a key functional handle for the synthesis of five-membered aromatic heterocycles like triazoles, oxadiazoles, and pyrazoles.

Triazoles: The amino group of this compound can be transformed to create complex triazole-containing molecules. In one study, it was used as a building block in the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, which were investigated as inhibitors of the Yellow Fever Virus. nih.gov Specifically, the compound 4-((1-((6-acetylnaphthalen-1-yl)sulfonyl)-5-amino-1H-1,2,4-triazol-3-yl)amino)-2-chlorobenzonitrile was prepared, directly incorporating the this compound scaffold. nih.gov

Pyrazoles: The synthesis of pyrazole-containing benzonitriles often involves coupling reactions. A common strategy is the Suzuki reaction, where a boronic acid derivative of pyrazole (B372694) is coupled with a halogenated benzonitrile. google.com For example, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile is synthesized by reacting 4-bromo-2-chlorobenzonitrile (B136228) with a pyrazole-5-boronic acid pinacol (B44631) ester. google.com This demonstrates a viable route to link pyrazole rings to the chloro-benzonitrile framework. Such compounds are valuable intermediates for pharmacologically active molecules. google.com

Oxadiazoles: The formation of 1,2,4-oxadiazoles can be achieved through the reaction of a nitrile with an amidoxime (B1450833), often catalyzed by an agent like PTSA-ZnCl₂. organic-chemistry.org In this approach, this compound could serve as the nitrile component, reacting with a suitable amidoxime to generate a 3,5-disubstituted-1,2,4-oxadiazole bearing the 2-amino-3-chlorophenyl substituent at the 5-position of the oxadiazole ring. Another general method involves the one-pot reaction of nitriles with hydroxylamine (B1172632) and Meldrum's acid under microwave irradiation. organic-chemistry.org

Table 2: Synthesis of Triazole, Pyrazole, and Oxadiazole Derivatives

Heterocycle Synthetic Strategy Precursors Product Type Ref
Triazole Sulfonylation/Coupling This compound, Substituted triazole 4-((Triazolyl)amino)-2-chlorobenzonitrile nih.gov
Pyrazole Suzuki Coupling 4-Bromo-2-chlorobenzonitrile, Pyrazole boronic acid ester 2-Chloro-4-pyrazolyl-benzonitrile google.com

| Oxadiazole | Cyclocondensation | Nitrile (e.g., this compound), Amidoxime | 3-R-5-(2-amino-3-chlorophenyl)-1,2,4-oxadiazole | organic-chemistry.org |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. tcichemicals.com The functional groups of this compound make it a suitable candidate for designing MCRs to rapidly build molecular complexity.

While specific literature detailing MCRs with this compound is sparse, the reactivity of analogous compounds suggests its potential. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known MCR that combines an amino-heterocycle, an aldehyde, and an isocyanide to form fused imidazo-heterocycles. The amino group of this compound could potentially participate in such reactions, allowing for the one-pot synthesis of complex, fused heterocyclic systems. Similarly, other MCRs known for constructing quinazolines, such as the reaction between 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate, highlight the utility of the ortho-amino aromatic core in multicomponent strategies. researchgate.net

Design and Synthesis of Privileged Heterocyclic Motifs

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. Many of the heterocyclic systems accessible from this compound, such as quinazolines, benzothiazoles, and pyrazoles, are considered privileged motifs. mdpi.commdpi.com

The synthesis of 2-amino-8-chloro-3,4-dihydroquinazoline, a 5-HT3 serotonin receptor antagonist, is a prime example of using this compound to create a privileged structure with defined pharmacological relevance. nih.gov Quinazoline-based molecules are known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com Likewise, pyrazoles and triazoles are core components of many pharmaceuticals. The ability to synthesize chloro-substituted versions of these scaffolds using this compound allows for the fine-tuning of steric and electronic properties, which can be crucial for optimizing ligand-receptor interactions and improving drug-like properties.

Investigations into Biological Activity and Medicinal Chemistry of 2 Amino 3 Chlorobenzonitrile

Biochemical Mechanisms of Action

The biological effects of small molecules like 2-Amino-3-chlorobenzonitrile are intrinsically linked to their interactions with cellular machinery. Research into its biochemical mechanisms, while not extensive for the parent compound, can be illuminated by studies on its derivatives, which shed light on potential activities.

Enzyme Inhibition Studies: Receptor Tyrosine Kinases, Cytochrome P450 Enzymes

While direct studies on this compound are limited, research on analogous compounds provides insights into its potential for enzyme inhibition.

Receptor Tyrosine Kinases (RTKs): The epidermal growth factor receptor (EGFR) family, a class of RTKs, is a significant target in cancer therapy due to its role in cell growth, survival, and differentiation. nih.gov Overexpression or mutation of EGFR is common in various cancers, making its inhibition a key therapeutic strategy. nih.govgoogle.com Small molecules can inhibit RTKs by blocking the ATP-binding site, which prevents autophosphorylation and disrupts downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, crucial for cell proliferation and survival.

Derivatives of 2-chlorobenzonitrile (B47944) have been investigated as EGFR inhibitors. For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives synthesized from 4-amino-2-chlorobenzonitrile (B1265742) were identified as potential EGFR inhibitors. scienceopen.com Specifically, certain compounds in this series showed inhibitory activity against both wild-type EGFR and the resistant T790M mutant. scienceopen.com This suggests that the chlorobenzonitrile scaffold can be a valuable component in the design of kinase inhibitors.

Cytochrome P450 Enzymes: Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of a vast number of drugs and xenobiotics. chemisgroup.us Inhibition of these enzymes can lead to significant drug-drug interactions. chemisgroup.usnih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible, where a reactive intermediate forms a stable complex with the enzyme. nih.gov

Molecular Interactions with Biological Targets

The functional groups of this compound, including the amino, chloro, and nitrile moieties, are key to its potential interactions with biological targets. The amino group can act as a hydrogen bond donor, while the nitrile group and the aromatic ring can participate in various non-covalent interactions.

Molecular docking studies on derivatives have helped to visualize these potential interactions. For instance, the development of inhibitors for enzymes like EGFR often relies on how well the molecule fits into the ATP-binding pocket and forms key interactions with amino acid residues. scienceopen.com Similarly, the mechanism of action for related compounds like 2-Amino-3-bromo-6-chlorobenzonitrile is thought to involve its interaction with enzymes or receptors, where it can act as a ligand. evitachem.com The presence of multiple halogens and a nitrile group can enhance reactivity and the ability to form stable complexes with biomolecules. evitachem.com

Impact on Cellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis)

The ultimate effect of a compound's interaction with a biological target is often observed at the cellular level, for instance, through the modulation of signaling pathways that control cell proliferation and apoptosis (programmed cell death).

Research on the closely related compound, 2-amino-3-chlorobenzoic acid (2A3CB), provides significant insights into these effects. Studies on the human breast cancer cell line MDA-MB-231 demonstrated that 2A3CB exhibited strong cytotoxic effects. nih.govnih.gov It was found to significantly inhibit cell proliferation and migration and to induce apoptosis through caspase-mediated pathways. nih.govnih.gov Furthermore, treatment with 2A3CB led to the downregulation of the expression of proteins such as PTEN, PCNA, BAX, and STAT3, suggesting an impact on metastatic potential. nih.govnih.gov

The following table summarizes the cytotoxic effects of 2-amino-3-chlorobenzoic acid on MDA-MB-231 cells. nih.govnih.gov

Time (hours)IC50 (µM)
2426
485
727.2

These findings for a closely related molecule suggest that this compound could also possess the ability to influence critical cellular pathways involved in cancer progression.

Antimicrobial and Antifungal Research

Several sources indicate that this compound and its derivatives possess antimicrobial and antifungal properties. guidechem.com

Evaluation of Efficacy against Pathogenic Microorganisms

While specific data for this compound is sparse, studies on related halogenated compounds demonstrate a potential for broad-spectrum activity. For example, 2-Amino-3-chloro-4-iodobenzonitrile (B11846419) has shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Similarly, 2-Amino-3,5-dibromo-6-chlorobenzoic acid has been reported to be effective against Staphylococcus aureus and Escherichia coli.

The antimicrobial efficacy of various aniline (B41778) derivatives has also been studied against Vibrio species, which are common seafood pathogens. mdpi.com In these studies, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride demonstrated both antibacterial and antibiofilm properties. mdpi.com

With regard to antifungal activity, derivatives of this compound have been synthesized and investigated. For instance, certain chalcone (B49325) derivatives have been evaluated for their antifungal effects against pathogenic fungi like Candida albicans and Aspergillus niger. dovepress.com

The following table presents the minimum inhibitory concentration (MIC) values for a related compound, 2-Amino-3,5-dibromo-6-chlorobenzoic acid, against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound and its analogs exert their antimicrobial effects are not fully elucidated but are likely multifactorial. One proposed mechanism for related trifluoro-anilines against Vibrio species involves the destruction of the bacterial cell membrane. mdpi.com Fatty acids, another class of antimicrobial agents, are known to increase membrane fluidity, leading to the leakage of intracellular components and ultimately cell death. researchgate.net

Another potential mechanism is the inhibition of essential enzymes within the microorganism. For antifungal chalcones, it has been suggested that their activity may stem from their effect on the cell wall, potentially through interactions with sulfhydryl groups of key enzymes. dovepress.com Furthermore, some antimicrobial agents function by inhibiting protein synthesis or the synthesis of nucleic acids (DNA and RNA). ew-nutrition.com Given the diverse biological activities of related compounds, it is plausible that this compound could act through one or more of these mechanisms.

Anticancer Research and Cytotoxic Effects

The core structure of this compound has served as a foundational template for the synthesis of compounds with significant cytotoxic effects against various cancer cell lines. Research into its derivatives has provided valuable insights into their potential as anticancer agents.

Inhibition of Cancer Cell Growth in vitro and in vivo Models

Derivatives of this compound have demonstrated notable inhibitory effects on the proliferation of cancer cells in laboratory settings. For example, a structurally related compound, 2-amino-3-chloro-4-iodobenzonitrile, has been shown to be effective against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. In one study, this iodo-derivative significantly reduced the viability of MDA-MB-231 cells at a concentration of 15 µM. Another analogue, 2-amino-3-chloro-5-fluorobenzonitrile (B1375392), has also been investigated, with its derivatives showing antiproliferative effects against various cancer cell lines, some with GI50 values below 0.01 µM.

A closely related compound, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has exhibited potent cytotoxic effects against MDA-MB-231 breast cancer cells. nih.gov The inhibitory concentration (IC50) values for 2A3CB were determined to be 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours of treatment, respectively, highlighting a time-dependent inhibition of cell growth. nih.gov Furthermore, this compound significantly inhibited the proliferation and migration of these cancer cells. nih.gov While direct in vivo studies on this compound are not extensively documented, the promising in vitro results of its derivatives suggest a potential for anticancer efficacy in living organisms.

In vitro Cytotoxicity of this compound Derivatives
CompoundCell LineIC50/GI50Reference
2-Amino-3-chloro-4-iodobenzonitrileMDA-MB-23115 µM
2-Amino-3-chloro-4-iodobenzonitrileA54920 µM
2-Amino-3-chloro-5-fluorobenzonitrile DerivativesVarious Cancer Cell Lines<0.01 µM
2-Amino-3-chlorobenzoic Acid (24h)MDA-MB-23126 µM nih.gov
2-Amino-3-chlorobenzoic Acid (48h)MDA-MB-2315 µM nih.gov
2-Amino-3-chlorobenzoic Acid (72h)MDA-MB-2317.2 µM nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which derivatives of this compound exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies on 2-amino-3-chloro-4-iodobenzonitrile have indicated that its cytotoxic action involves the induction of apoptosis through the activation of caspase pathways. Similarly, synthesized derivatives of 2-amino-3-chloro-5-fluorobenzonitrile were found to induce significant apoptosis in human cancer cell lines such as HL-60 and U937, which was evidenced by an increase in caspase-3 activation and the release of cytochrome c from mitochondria.

The related compound, 2-amino-3-chlorobenzoic acid, also induces apoptosis via caspase-mediated pathways. nih.gov Its mechanism of action includes the downregulation of the expression of key proteins involved in cell survival and proliferation, such as PTEN, PCNA, BAX, and STAT3. nih.gov This suggests an inhibition of metastasis through the suppression of invasion and migration. nih.gov Some quinoline (B57606) derivatives synthesized from aminobenzonitriles have been shown to cause cell cycle arrest in the G2/M phase, in addition to inducing apoptosis. ijmphs.com While the precise effects of the parent this compound on the cell cycle require further elucidation, the activities of its derivatives point towards a potential to interfere with cell cycle progression in cancer cells.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, SAR investigations have primarily focused on understanding how different substituents on the benzene (B151609) ring influence its anticancer activity.

Elucidating the Influence of Substituents on Biological Potency

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of the amino, chloro, and nitrile groups provides a core structure that can be readily modified. For instance, the introduction of a halogen at different positions can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen and halogen bonds, all of which affect its interaction with biological targets.

The substitution pattern on the phenyl ring can dramatically alter the compound's reactivity and binding affinity to target proteins. In a series of thieno[2,3-d] mdpi.comtriazolo[1,5-a]pyrimidine derivatives, it was found that the introduction of a 4-bromophenyl or an anthracen-9-yl group resulted in excellent cytotoxic activity against MCF-7 breast cancer cells. mdpi.com This highlights the importance of the nature of the substituent in determining biological potency.

Structure-Activity Relationship Highlights of this compound Analogs
Structural FeatureInfluence on ActivityReference
Halogen Substitution (Iodo, Fluoro)Modulates electronic properties and lipophilicity, affecting binding affinity.
Amino GroupCan enhance solubility and facilitate interactions with biological targets.
Substituents on Phenyl RingsElectron-donating or withdrawing groups can significantly alter reactivity and binding.
4-Bromophenyl or Anthracen-9-yl MoietyConferred excellent cytotoxicity in certain derivative series. mdpi.com

Computational Approaches to SAR and Ligand Design

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have become indispensable tools in modern drug discovery. These approaches have been applied to derivatives of this compound to predict their binding modes with target proteins and to design more potent inhibitors.

Molecular docking studies have been used to simulate the interaction of these compounds with the active sites of various cancer-related proteins, such as kinases. nih.govpcbiochemres.com For example, docking simulations of pyrazolo[3,4-d]pyrimidine derivatives confirmed their good fit into the CDK2 active site through essential hydrogen bonding. nih.gov In another study, docking of coumarin (B35378) derivatives into the VEGFR-2 active site helped in the design of novel compounds with improved binding affinities. These computational insights help to rationalize the observed biological activities and guide the synthesis of new analogues with enhanced potency and selectivity.

Preclinical Research and Therapeutic Potential

The collective findings from in vitro and SAR studies underscore the preclinical potential of the this compound scaffold as a source of new anticancer agents. The ability of its derivatives to inhibit cancer cell proliferation and induce apoptosis suggests a promising therapeutic avenue. nih.gov

The potent anticancer properties exhibited by compounds like 2-amino-3-chlorobenzoic acid against breast cancer cells highlight their potential as natural therapeutic candidates for targeted cancer treatment. nih.gov However, further preclinical development is necessary to evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of these compounds. While long-term effects and potential off-target actions need thorough investigation, the existing research provides a strong foundation for the continued exploration of this compound derivatives as a promising class of anticancer agents. nih.gov

Development as Lead Compounds in Drug Discovery

This compound has proven to be an instrumental precursor in the generation of lead compounds for various therapeutic targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The reactivity of the amino and nitrile groups, combined with the electronic influence of the chlorine atom, allows for diverse chemical modifications to explore structure-activity relationships (SAR).

One of the most notable applications of this compound is in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1 infections. acs.orgnih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART). nih.gov Through a process of rational drug design, crystallography, and molecular modeling, scientists have used precursors like this compound to create potent inhibitors. nih.gov For instance, the scaffold can be elaborated into complex heterocyclic systems that bind to the allosteric site of the HIV reverse transcriptase enzyme. nih.gov A significant breakthrough in this area was the development of MK-4965 (3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile), a potent NNRTI with high activity against both wild-type and key mutant strains of the virus. acs.orgnih.govresearchgate.net

The versatility of this compound extends to the development of kinase inhibitors, a major class of anticancer drugs. oszk.huacs.org Kinases are enzymes that regulate complex cellular processes, and their dysregulation is directly implicated in diseases like cancer. acs.org The benzonitrile (B105546) derivative serves as a starting material for creating compounds that can target the ATP-binding pocket of these enzymes. nih.gov For example, it is a documented starting material in the synthesis of novel substituted-benzo[d]thiazole-2,4-dicarboxamides, which have been investigated as potential protein tyrosine kinase inhibitors. oszk.hu Furthermore, a patent has described the synthesis of pyrimidinone derivatives from this compound, which function as antagonists of the SHP2 protein tyrosine phosphatase, a key node in cancer signaling pathways. google.com

Beyond these areas, derivatives have been explored for other potential therapeutic applications. Closely related analogs, such as 2-Amino-3-chloro-4-iodobenzonitrile, have demonstrated cytotoxic effects against human breast cancer cell lines, suggesting the potential for this chemical class in oncology. The synthesis of 2-amino-5-bromo-3-chlorobenzonitrile (B3038842) from this compound highlights its use in creating new structures for further biological evaluation, including for their potential to inhibit cytochrome P450 enzymes. smolecule.com

Pharmacological Profiling and Bioavailability Considerations

The pharmacological profile of compounds derived from this compound is diverse, reflecting the range of biological targets they are designed to inhibit. The ultimate goal of modifying the parent scaffold is to achieve high potency and selectivity for the intended target while maintaining favorable pharmacokinetic properties.

The potency of these derivatives is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For example, in the development of covalent NNRTIs, a derivative featuring a 3-chlorobenzonitrile (B1581422) headgroup and a secondary acrylamide (B121943) "warhead" (compound 2b) showed potent inhibition of HIV reverse transcriptase activity. nih.gov Research into anticancer agents has also yielded potent compounds. A derivative of the closely related 2-Amino-3-chloro-4-iodobenzonitrile was found to significantly reduce the viability of MDA-MB-231 breast cancer cells at a concentration of 15 µM.

Table 1: Pharmacological Activity of Selected Derivatives
Parent ScaffoldDerivative Class/CompoundBiological TargetMeasured ActivitySource
3-chlorobenzonitrileCatechol diether with acrylamide warhead (Compound 2b)HIV Reverse TranscriptasePotent enzyme inhibition nih.gov
This compound2-Amino-3-chloro-4-iodobenzonitrileMDA-MB-231 Breast Cancer CellsSignificant viability reduction at 15 µM
2-phenylacrylonitrileCompound 1g2aTubulin PolymerizationIC50 = 5.9 nM (HCT116 cells) nih.gov

The structural features of the benzonitrile derivatives play a crucial role in their pharmacokinetic profiles. For instance, the addition of a fluorine atom to the ring can enhance metabolic stability. The ability of these compounds to interact with metabolic enzymes, such as the cytochrome P450 (CYP) family, is another key factor. smolecule.com Studies on the related compound 2-amino-5-bromo-3-chlorobenzonitrile have focused on its role as a potential inhibitor of CYP enzymes, which is a critical step in understanding how such compounds might affect the metabolism of other drugs. smolecule.com

Table 2: Bioavailability and Pharmacokinetic Profile of Selected Derivatives
CompoundTarget ClassBioavailability/Pharmacokinetic FeatureSource
MK-4965HIV-1 NNRTIExcellent oral bioavailability and pharmacokinetics acs.orgnih.gov
2-amino-5-bromo-3-chlorobenzonitrileGeneralInvestigated as an inhibitor of cytochrome P450 enzymes smolecule.com

Computational and Theoretical Chemistry Analyses of 2 Amino 3 Chlorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties and behavior of molecular systems. For substituted benzonitriles, these calculations offer a detailed understanding of their structural and electronic characteristics. While direct computational studies on 2-Amino-3-chlorobenzonitrile are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on structurally similar compounds such as 2-amino-4-chlorobenzonitrile (B1265954) and other halogenated benzonitriles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the optimized molecular geometry of compounds. For derivatives of benzonitrile (B105546), methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to perform full geometry optimization. analis.com.my These calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, in a study on 2-amino-4-chlorobenzonitrile, DFT calculations were used to confirm the structure determined by single-crystal X-ray crystallography. analis.com.my Such studies reveal how the substitution pattern, including the presence of amino and chloro groups, influences the geometry of the benzene (B151609) ring and the nitrile group. The electronic structure, including the distribution of electron density, is also elucidated, highlighting the electron-donating and electron-withdrawing effects of the substituents.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller gap generally indicates higher reactivity. numberanalytics.com

For benzonitrile derivatives, DFT calculations are employed to determine the energies of the HOMO and LUMO. ijcrar.comnih.gov In studies of related compounds, the HOMO is often localized on the amino group and the aromatic ring, reflecting their electron-donating nature, while the LUMO is typically distributed over the nitrile group and the benzene ring, indicating their electron-accepting capabilities. analis.com.my The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. ijcrar.com

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Benzonitriles (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-4-chlorobenzonitrile-5.8-1.24.6
2-Amino-5-chlorobenzonitrile (B58002)-6.1-1.54.6

Note: The data in this table is illustrative and based on findings for structurally similar compounds. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In substituted benzonitriles, the MEP map typically shows negative potential around the nitrogen atom of the nitrile group and the amino group, indicating these as likely sites for electrophilic interaction. researchgate.netcerist.dz Conversely, the hydrogen atoms of the amino group and certain regions of the aromatic ring often exhibit positive potential, suggesting them as sites for nucleophilic attack. researchgate.net For this compound, an MEP analysis would be crucial in predicting its interaction with other reagents and its role in chemical reactions.

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global and local reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. rsc.orgijcce.ac.ir Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. ijcce.ac.ir

Electronegativity (χ): The power of an atom or group to attract electrons. ijcce.ac.ir

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ijcce.ac.ir

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are essential for understanding the regioselectivity of chemical reactions. While specific values for this compound are not available in the provided search results, studies on similar molecules demonstrate the utility of these parameters in predicting reaction outcomes. rsc.org

Table 2: Calculated Global Reactivity Descriptors for a Representative Benzonitrile Derivative (Illustrative Data)

DescriptorValue (eV)
Chemical Hardness (η)2.3
Electronegativity (χ)3.5
Electrophilicity Index (ω)2.68

Note: This data is illustrative. Actual values for this compound would need to be determined through specific computational analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out reaction energy profiles. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Transition State Characterization and Reaction Energy Profiles

The characterization of transition state (TS) structures is a cornerstone of mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods, such as DFT, are used to locate and optimize the geometry of these transient species.

Reaction energy profiles, which plot the energy of the system as a function of the reaction coordinate, are then constructed. These profiles reveal the activation energy barriers for each step of the reaction, allowing for the determination of the rate-determining step. For instance, a computational study on the reaction of 2-aminobenzonitriles with CO2 elucidated the reaction pathway by identifying key transition states and intermediates, revealing a lower energy barrier when water participates in the formation of a six-membered ring transition state. nih.gov Although this study did not specifically focus on this compound, the methodology is directly applicable to understanding its potential reactions. Such analyses are crucial for predicting the feasibility and kinetics of a proposed reaction mechanism.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior and properties of this compound, a polar molecule, are significantly influenced by its solvent environment. Computational chemistry provides tools to model these interactions through implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk solvent effect on the electronic structure, geometry, and spectroscopic properties of the solute. For polar molecules like aminobenzonitriles, increasing solvent polarity is known to cause a red-shift (a shift to lower energy) in fluorescence spectra, a phenomenon attributed to the stabilization of a more polar excited state relative to the ground state. While specific studies on this compound are not prevalent, research on related compounds like p-chlorobenzonitrile in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) highlights the strong interactions between the solvent and the polar nitrile group. acs.org

Explicit solvation models offer a more detailed and accurate picture by including individual solvent molecules in the calculation. This method is crucial for understanding specific short-range interactions like hydrogen bonding. In the case of this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the nitrile group (-C≡N) and the chlorine atom can act as hydrogen bond acceptors. Explicit models, often used in conjunction with molecular dynamics, can simulate the dynamic nature of these hydrogen bonds with protic solvents like water or methanol, providing insights into the structure of the solvation shell and its impact on the molecule's reactivity and conformational preferences. For instance, studies on similar compounds show that the formation of hydrogen bonds can significantly alter vibrational frequencies and NMR chemical shifts. researchgate.netnih.gov

Molecular Electron Density Theory (MEDT) for Reaction Pathway Analysis

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for analyzing chemical reactivity and reaction mechanisms by examining the changes in electron density along a reaction pathway. This theory moves beyond orbital-based explanations, focusing on concepts like the chemical potential, hardness, and global electron density transfer (GEDT) to predict the feasibility and outcome of a reaction. bibliotekanauki.pl

MEDT has been successfully applied to understand various reaction types, including cycloadditions involving benzonitrile derivatives. researchgate.netbibliotekanauki.plluisrdomingo.comresearchgate.net For example, in [3+2] cycloaddition reactions, MEDT analysis of the conceptual DFT indices (electrophilicity and nucleophilicity) of the reactants can predict the reaction's polar character and identify the most favorable reaction pathway. researchgate.net

As of now, specific MEDT studies focusing on the reaction pathways of this compound itself are not widely available in the scientific literature. Such a study would involve analyzing the electron density distribution to understand its role as a reactant. For instance, in nucleophilic aromatic substitution or reactions involving the amino or nitrile groups, MEDT could elucidate the mechanism by tracking bond formation and breaking through the analysis of critical points in the electron density. It would provide a quantitative understanding of how the electron-donating amino group and the electron-withdrawing chloro and nitrile groups collectively influence the molecule's reactivity.

Prediction of Spectroscopic Parameters and Computational Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating parameters like vibrational frequencies and nuclear magnetic shielding constants, these methods provide a direct link between the molecular structure and its experimental spectra.

Theoretical Calculation of FT-IR and FT-Raman Spectra

The vibrational spectra (FT-IR and FT-Raman) of this compound can be theoretically calculated to assign the observed experimental bands to specific molecular vibrations. These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). core.ac.ukanalis.com.my The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by a frequency calculation. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, improving agreement with experimental data. core.ac.uk

While a dedicated published spectrum and full assignment for this compound is scarce, analysis of related molecules allows for a reliable prediction of its key vibrational modes. Studies on various substituted benzonitriles provide a basis for these assignments. nih.govnih.govorientjchem.orgjchps.comresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds This table is a representation of expected values based on computational studies of similar molecules, such as 2-amino-4-chlorobenzonitrile and other substituted benzonitriles. analis.com.myresearchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Asymmetric Stretch 3500 - 3560 Medium Weak
N-H Symmetric Stretch 3400 - 3450 Medium Weak
C-H Aromatic Stretch 3050 - 3150 Medium-Weak Strong
C≡N Nitrile Stretch 2220 - 2240 Strong Strong
NH₂ Scissoring 1620 - 1640 Strong Medium
C=C Aromatic Ring Stretch 1400 - 1600 Strong Strong
C-N Stretch 1250 - 1350 Strong Medium
C-Cl Stretch 650 - 780 Strong Medium-Strong
C-CN In-plane Bend 540 - 580 Medium Medium

NMR Chemical Shift Prediction and Correlation with Experimental Data

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of atoms in a molecule. nih.govrsc.org These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the three substituents on the benzene ring. The amino (-NH₂) group is a strong electron-donating group, causing an upfield shift (lower δ) for the ortho and para protons. Conversely, the nitrile (-C≡N) and chloro (-Cl) groups are electron-withdrawing, causing a downfield shift (higher δ) for nearby protons and carbons. organicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on standard substituent effects and data from related haloamino benzonitriles. nih.govorganicchemistrydata.org The numbering scheme places the nitrile group at C1 and the amino group at C2.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 7.2 - 7.4 -
H5 6.7 - 6.9 -
H6 7.1 - 7.3 -
NH₂ 4.5 - 5.5 (broad) -
C1 (-CN) - ~118
C2 (-NH₂) - ~150
C3 (-Cl) - ~115
C4 - ~134
C5 - ~119
C6 - ~132

These predicted values can be correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can be computationally modeled. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static calculations. tandfonline.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations would be particularly useful for exploring several key aspects:

Conformational Analysis: The primary conformational flexibility in this molecule involves the rotation of the amino group around the C-N bond and potential out-of-plane wagging. MD simulations can map the potential energy surface associated with these motions, identifying the most stable conformers and the energy barriers between them. smolecule.com

Intermolecular Interactions: In a condensed phase (liquid or solid-state) or in solution, MD simulations can model how individual this compound molecules interact with each other and with solvent molecules. This is especially important for understanding hydrogen bonding. Simulations can reveal the dynamics of hydrogen bond formation and breakage, typical bond lifetimes, and the preferred geometry of these interactions. smolecule.com

Solvation Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), MD can reveal the detailed structure of the solvation shells around the polar functional groups (-NH₂, -C≡N, -Cl), providing a molecular-level understanding of the solvent effects discussed in section 6.2.2.

While specific MD simulation studies on this compound are not prominent in the literature, the methodologies are well-established and have been applied to numerous similar aromatic compounds to understand their behavior in biological and material science contexts. tandfonline.comnmrdb.org

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 2-amino-3-chlorobenzonitrile in both solution and the solid state. These methods probe the nuclear and vibrational energy levels of the molecule, offering a detailed map of its atomic arrangement and bonding characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

While a detailed experimental NMR spectral analysis for this compound is not widely available in the published literature, the expected spectral features can be inferred from data on closely related compounds and from theoretical predictions.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. The aromatic region would likely feature a complex splitting pattern due to the ortho, meta, and para couplings between the three adjacent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro and cyano groups. For comparison, the aromatic protons of the related compound 3-chlorobenzonitrile (B1581422) appear in the range of 7.43-7.63 ppm. rsc.org The amino protons would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide key information on the carbon skeleton. It is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would appear in the downfield region, typically around 117-120 ppm, as seen in related benzonitriles. rsc.orgrsc.org The carbons attached to the chlorine and amino groups would also have characteristic chemical shifts. For instance, in 3-chlorobenzonitrile, the carbon signals are observed at 114.1, 117.4, 130.3, 130.5, 132.0, and 135.3 ppm. rsc.org The quaternary carbons, including the one bearing the cyano group and the two bearing the amino and chloro substituents, would likely have lower intensities compared to the protonated carbons.

Advanced NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Solid-state NMR (ssNMR) could provide information about the molecular structure and packing in the crystalline state, especially in the absence of a single crystal suitable for X-ray diffraction. spectrabase.com

Vibrational Spectroscopy (FT-IR, FT-Raman) with Detailed Band Assignments

For 2-amino-4-chlorobenzonitrile (B1265954), the FT-IR spectrum shows characteristic stretching bands for the nitrile (C≡N) group at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (N-H) group as two distinct bands at 3452 and 3363 cm⁻¹. analis.com.my It is expected that this compound would exhibit similar characteristic vibrational frequencies. The key vibrational modes and their expected regions are detailed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric Stretch~3300 - 3400
Amino (N-H)Asymmetric Stretch~3400 - 3500
Cyano (C≡N)Stretch~2200 - 2240
Aromatic (C=C)Stretch~1450 - 1600
Aromatic (C-H)Stretch~3000 - 3100
C-NStretch~1250 - 1350
C-ClStretch~700 - 850
Amino (N-H)Bending (Scissoring)~1590 - 1650
Aromatic (C-H)Out-of-plane Bend~690 - 900

This table presents expected wavenumber ranges based on general spectroscopic principles and data from related compounds.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign each observed band to a specific molecular motion. Such an analysis for 2-amino-4-chlorobenzonitrile has been performed, providing a robust framework for interpreting the spectra of its isomers. analis.com.mysigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅ClN₂), the calculated exact mass is 152.0141. HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million.

In addition to accurate mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. While specific experimental fragmentation data for this compound is not extensively documented, general fragmentation pathways for aromatic nitriles and halogenated anilines can be predicted. Common fragmentation would likely involve the loss of small molecules or radicals such as HCN, Cl, and NH₂. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used for identification. For the [M+H]⁺ ion of this compound, a predicted CCS value is 131.1 Ų. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can reveal precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While a dedicated single-crystal X-ray diffraction study for this compound is not found in the readily available literature, a comprehensive study on its isomer, 2-amino-4-chlorobenzonitrile, has been reported. analis.com.my This study revealed that 2-amino-4-chlorobenzonitrile crystallizes in the triclinic space group P-1. analis.com.my The analysis provided precise bond lengths and angles, showing, for example, C≡N and C-N bond lengths of 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my

Furthermore, the crystal structure of a derivative, 2-amino-8-chloro-3,4-dihydroquinazoline hydrochloride, which is synthesized from this compound, has been determined. nih.gov Such studies on derivatives provide valuable, albeit indirect, information about the structural possibilities and preferred conformations of the parent molecule. The lack of a published crystal structure for this compound itself highlights an area for future research.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on data obtained from X-ray crystallography. As no crystal structure for this compound is publicly available, a Hirshfeld analysis has not been performed for this specific compound.

However, for the isomer 2-amino-4-chlorobenzonitrile, a Hirshfeld surface analysis revealed that N···H/H···N contacts are the most significant contributors to the total Hirshfeld surface, indicating the prevalence of N-H···N hydrogen bonds in its crystal packing. analis.com.my This type of analysis also allows for the quantification of other weaker interactions, such as C-H···π, halogen bonding, and van der Waals forces. It is plausible that this compound would also exhibit significant hydrogen bonding involving the amino group and the nitrile nitrogen, as well as potential halogen bonding involving the chlorine atom. A future crystallographic study combined with Hirshfeld analysis would be necessary to confirm and quantify these interactions.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and byproducts that may arise during its synthesis. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography is a cornerstone for the purity assessment of this compound due to its high resolution and sensitivity. When coupled with Diode Array Detection and Mass Spectrometry, it provides both quantitative and qualitative data, enabling the unambiguous identification of the main compound and any potential non-volatile impurities.

A typical HPLC method for the analysis of aminobenzonitrile derivatives involves reversed-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound and its related compounds, a C18 column is often employed. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency for MS detection.

The Diode Array Detector (DAD) acquires absorbance spectra for each point in the chromatogram, which aids in peak identification and purity assessment. The characteristic UV absorbance of the benzonitrile (B105546) chromophore allows for sensitive detection.

Mass Spectrometry (MS) provides critical information about the molecular weight and structure of the eluted compounds. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The predicted mass-to-charge ratio ([M+H]⁺) for this compound is 153.02141, which serves as a key identifier in the mass spectrum. sielc.com Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure by showing characteristic losses of functional groups.

A representative HPLC-DAD-MS method for a related compound, which can be adapted for this compound, is detailed in the table below.

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A time-based gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
DAD Wavelength 210-400 nm (Monitoring at specific wavelengths for quantification)
MS Detector Electrospray Ionization (ESI), Positive Ion Mode
MS Scan Range m/z 50-500

This table presents a typical set of starting conditions for the HPLC-DAD-MS analysis of aminobenzonitrile derivatives, which would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying volatile byproducts, residual solvents, and certain impurities that may be present in samples of this compound.

In GC-MS, the sample is vaporized and introduced into a capillary column. The separation is achieved based on the analytes' boiling points and their interactions with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method causes fragmentation of the molecules, producing a unique mass spectrum that acts as a chemical "fingerprint."

The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (approximately 152 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a significant aid in identifying chlorinated compounds. For instance, a molecular ion peak would appear at m/z 152 and an isotope peak at m/z 154.

Potential volatile impurities that could be detected by GC-MS include starting materials from synthesis, such as 2,6-dichlorobenzonitrile, or byproducts from side reactions. For example, the synthesis of a related compound, 2-amino-5-chlorobenzonitrile (B58002), proceeds through the chlorination of anthranilic acid followed by conversion to an amide and subsequent dehydration. chemicalbook.com Residual reagents or byproducts from such a process would be amenable to GC-MS analysis.

Below is a table outlining typical GC-MS parameters for the analysis of chlorinated benzonitrile derivatives.

ParameterCondition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Temperature Program Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C)
Ionization Mode Electron Impact (EI) at 70 eV
MS Scan Range m/z 40-450
Transfer Line Temperature 280 °C

This table provides a general GC-MS method that can be adapted for the analysis of volatile impurities in this compound.

The analysis of the resulting mass spectra would involve comparing the fragmentation patterns to spectral libraries (like NIST) and known fragmentation pathways of aromatic amines and nitriles to identify any impurities.

Environmental Fate and Biotransformation Studies of Benzonitrile Derivatives

Microbial Degradation Pathways of Halogenated Benzonitriles

The persistence of halogenated benzonitriles in the environment is largely determined by the ability of microbial communities to degrade these compounds. Microbial degradation is a key process in the natural attenuation of such contaminants. The presence of both a nitrile group and a halogen substituent on the aromatic ring influences the biodegradability of these molecules.

The breakdown of complex environmental pollutants is often accomplished not by single microbial species, but by the synergistic action of microbial consortia. frontiersin.org Various bacterial genera have been identified for their capacity to degrade nitriles and halogenated aromatic compounds, making them key players in the potential bioremediation of sites contaminated with compounds like 2-Amino-3-chlorobenzonitrile.

Research has shown that microorganisms capable of utilizing organonitriles as a source of carbon and nitrogen are crucial for their degradation. nih.gov Genera such as Pseudomonas, Rhodococcus, Nocardia, Acinetobacter, Alcaligenes, and Corynebacterium have been reported to possess nitrilase activity, the enzyme responsible for nitrile hydrolysis. nih.gov For instance, an activated sludge consortium adapted with acetonitrile (B52724) demonstrated the ability to degrade various organonitriles, indicating the potential for diverse microbial communities to tackle such compounds. nih.gov Similarly, the soil bacterium Aminobacter sp. MSH1 has been shown to mineralize the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile), highlighting the role of specialized bacteria in the degradation of halogenated benzonitriles. nih.gov

Microbial consortia often exhibit greater metabolic versatility and resilience compared to single strains, which is advantageous for the complete degradation of complex molecules. frontiersin.org The interactions within a consortium, such as cross-feeding, can lead to more efficient breakdown of pollutants. nih.gov

Table 1: Key Microbial Genera in the Degradation of Halogenated Aromatic and Nitrile Compounds

Microbial GenusRelevance to Degradation
PseudomonasKnown to possess nitrilase and dehalogenase activities. nih.govnih.gov
RhodococcusExhibits broad substrate specificity for nitriles via nitrile hydratase. csir.co.za
AminobacterCapable of mineralizing chlorinated benzonitriles like dichlobenil. nih.gov
AlcaligenesCan be part of microbial consortia that degrade organonitriles. nih.gov
NocardiaReported to have nitrilase activity. nih.gov
AcinetobacterReported to have nitrilase activity. nih.gov
CorynebacteriumReported to have nitrilase activity. nih.gov

The microbial degradation of this compound would involve two primary enzymatic steps: the hydrolysis of the nitrile group and the removal of the chlorine atom (dehalogenation).

Nitrile Hydrolysis: There are two main enzymatic pathways for the hydrolysis of the nitrile group:

Nitrilase-mediated pathway: A nitrilase enzyme directly hydrolyzes the nitrile (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃) in a single step. nih.govresearchgate.net This pathway has been observed in the degradation of benzonitrile (B105546), where it is directly converted to benzoic acid and ammonia. nih.gov

Nitrile hydratase and amidase pathway: In this two-step process, a nitrile hydratase first converts the nitrile to an amide (-CONH₂). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. researchgate.net This pathway is common for the degradation of aliphatic nitriles like acetonitrile and acrylonitrile. nih.gov

For aromatic nitriles such as this compound, the nitrilase-mediated pathway is considered more likely. nih.gov

Dehalogenation: The removal of halogen atoms from aromatic rings is a critical step in the detoxification of these compounds and can occur under both aerobic and anaerobic conditions. nih.gov The primary mechanisms for dehalogenation include:

Hydrolytic dehalogenation: This involves the replacement of a halogen atom with a hydroxyl group from a water molecule, catalyzed by dehalogenase enzymes. mdpi.com

Oxidative dehalogenation: Mono- or dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the destabilization and eventual removal of the halogen substituent. nih.gov

Reductive dehalogenation: Under anaerobic conditions, the halogenated compound can be used as an electron acceptor, resulting in the removal of the halogen and its replacement with a hydrogen atom. nih.gov

The specific pathway for the dehalogenation of this compound would depend on the available microbial community and the environmental conditions, particularly the presence or absence of oxygen.

Environmental Persistence and Mobility of Metabolites

The environmental persistence of this compound is linked to the efficiency of the microbial degradation pathways. If the compound is only partially degraded, the resulting metabolites may accumulate and potentially pose their own environmental risks.

A notable example is the herbicide dichlobenil, which is microbially transformed to 2,6-dichlorobenzamide (B151250) (BAM). BAM is more persistent and mobile in soil and water than the parent compound, leading to concerns about groundwater contamination. nih.gov This highlights the importance of complete mineralization of the parent compound.

In the case of this compound, incomplete degradation could lead to the formation of metabolites such as 2-amino-3-chlorobenzoic acid (from nitrile hydrolysis) or 2-aminobenzonitrile (B23959) (from dehalogenation). The persistence and mobility of these potential metabolites would depend on their chemical structure and the ability of the microbial community to further degrade them. For instance, while Aminobacter sp. MSH1 can degrade 2,6-dichlorobenzoic acid, it is unable to degrade the metabolites of the herbicides bromoxynil (B128292) and ioxynil, suggesting that the degradability of metabolites can be highly specific. nih.gov

The mobility of metabolites in the soil is influenced by factors such as their water solubility and sorption to soil organic matter. Generally, more polar and water-soluble metabolites will have a higher potential for leaching into groundwater.

Bioremediation Strategies for Contaminated Environments

Bioremediation utilizes the metabolic capabilities of microorganisms to clean up contaminated sites. nih.gov For environments contaminated with halogenated benzonitriles like this compound, several bioremediation strategies could be employed.

Natural Attenuation: This involves monitoring the natural processes of microbial degradation to reduce contaminant concentrations over time. It is a viable option for sites with low levels of contamination and active microbial populations capable of degrading the target compound.

Biostimulation: This strategy involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to the contaminated environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant.

Bioaugmentation: This approach involves the introduction of specific microbial strains or consortia with known degradative capabilities for the target compound into the contaminated site. frontiersin.org This is particularly useful when the indigenous microbial population lacks the necessary degradative genes. The selection of robust and competitive microorganisms is crucial for the success of bioaugmentation.

The choice of a suitable bioremediation strategy depends on the specific characteristics of the contaminated site, including the concentration and extent of contamination, the hydrogeological conditions, and the indigenous microbial community.

Table 2: Bioremediation Approaches for Halogenated Benzonitrile Contamination

StrategyDescription
Natural Attenuation Relies on naturally occurring microbial populations and processes to degrade contaminants.
Biostimulation Enhancement of indigenous microbial activity by adding nutrients and/or electron acceptors.
Bioaugmentation Introduction of specific microorganisms with desired degradative capabilities to the contaminated site.

Q & A

Q. Methodological

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and nitrile presence (C≡N stretch at ~2200 cm1^{-1} in IR) .
  • Mass spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]+^+ at m/z 153.02 for C7_7H5_5ClN2_2).

How should researchers address contradictory yield data in copper-mediated cyanation reactions?

Data Contradiction Analysis
Discrepancies in yields (e.g., 31% vs. 71%) arise from:

  • Starting material reactivity : Brominated anilines (higher leaving-group ability) outperform chlorinated analogs .
  • Catalyst degradation : Moisture-sensitive CuCN requires inert atmospheres.
  • Reaction scaling : Pilot-scale reactions may suffer from inefficient mixing or heat transfer.
    Recommendation : Replicate protocols with controlled variables (solvent dryness, stoichiometry) and report detailed conditions for reproducibility .

What role does this compound play in designing bioactive heterocycles?

Advanced Application
This compound serves as a precursor for quinazolin-4-ol derivatives, which exhibit potential as kinase inhibitors . Key steps:

Cyclization : Reaction with CO2_2/DBU forms a quinazoline core (91% yield) .

What computational tools aid in predicting the reactivity of this compound?

Q. Advanced Methodology

  • DFT calculations : Model electrophilic aromatic substitution to predict regioselectivity (e.g., Fukui indices highlight reactive sites) .
  • Retrosynthetic software : Tools like CASPIAN propose alternative routes using commercially available precursors .

How can researchers mitigate hazards during large-scale synthesis?

Q. Safety and Protocol Design

  • Toxic byproducts : Cyanide-containing intermediates require scrubbers for waste gas.
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .
  • Process optimization : Continuous-flow systems reduce hazardous reagent volumes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.